7-({[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
Its structure features a fused thiazole-pyrimidine core (5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one) substituted at the 7-position with a methylene-linked tertiary amine group. The amine is further functionalized with a (4-methylphenyl)methyl (p-tolylmethyl) group and a prop-2-yn-1-yl (propargyl) moiety.
Synthesis of this compound likely involves a multi-step strategy:
Preparation of the core intermediate 7-chloromethyl-5H-thiazolo[3,2-a]pyrimidin-5-one via Thorpe-Ziegler isomerization .
Substitution of the chloromethyl group with a tertiary amine via nucleophilic displacement, using potassium N-phenyl-N'-cyanoimidothiocarbonate or similar reagents .
Properties
IUPAC Name |
7-[[(4-methylphenyl)methyl-prop-2-ynylamino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-3-8-20(12-15-6-4-14(2)5-7-15)13-16-11-17(22)21-9-10-23-18(21)19-16/h1,4-7,9-11H,8,12-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAUWVLSSIITHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)CC2=CC(=O)N3C=CSC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-({(4-methylphenyl)methylamino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 323.4 g/mol. The structure features a thiazolo-pyrimidine core, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The thiazolo-pyrimidine scaffold has been linked to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell function.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cell lines, particularly those associated with breast cancer (e.g., MCF-7 cells) and lung cancer (e.g., A549 cells) .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, suggesting its use in treating inflammatory diseases .
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various pathogenic bacteria, indicating a possible role in antimicrobial therapies .
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of thiazolo-pyrimidine derivatives on MCF-7 breast cancer cells, the compound exhibited an IC50 value indicating significant cytotoxicity. The mechanism was linked to apoptosis induction via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Effects
A series of experiments assessed the anti-inflammatory potential of this compound in models of acute inflammation. Results indicated a reduction in pro-inflammatory cytokines when treated with the compound, supporting its therapeutic potential in inflammatory conditions .
Case Study 3: Antimicrobial Activity
The antimicrobial properties were evaluated against several bacterial strains. The compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its application in developing new antibiotics .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidinones exhibit structural diversity based on substituents at the 2-, 3-, 6-, and 7-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidinone Derivatives
| Compound Name | Substituents | Key Features | Synthesis Method | References |
|---|---|---|---|---|
| Target Compound | 7-({(4-methylphenyl)methylamino}methyl) | - Propargyl group enhances reactivity. - p-Tolylmethyl improves lipophilicity. |
Nucleophilic substitution of 7-chloromethyl intermediate. | |
| 6-[(4-Methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | 6-(4-methylphenyl)sulfonyl | - Sulfonyl group increases polarity. - Potential protease inhibition activity. |
Direct sulfonation of the core. | |
| 7-[[Ethyl(phenyl)amino]methyl]-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | 7-(ethylphenylaminomethyl), 2-methyl | - Ethylphenylamine enhances basicity. - Methyl group at 2-position stabilizes the ring. |
Condensation with ethylphenylamine. | |
| 7-[(4-Fluorophenoxy)methyl]-3-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-2-methyl-thiazolo[3,2-a]pyrimidin-5-one | 7-(4-fluorophenoxymethyl), 3-cyclopropyl | - Fluorophenoxy group improves metabolic stability. - Cyclopropyl moiety restricts conformational flexibility. |
Pictet-Spengler cyclization with fluorophenoxy aldehydes. | |
| 7-({[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-3-methyl-thiazolo[3,2-a]pyrimidin-5-one | 7-(fluorophenyl-oxadiazolylsulfanylmethyl) | - Oxadiazole-sulfanyl group introduces hydrogen-bonding potential. - Fluorine enhances bioavailability. |
Oxadiazole-thiol coupling. |
Key Findings
Substituent Effects on Bioactivity: The propargyl group in the target compound may enable click chemistry for bioconjugation or act as a Michael acceptor in enzyme inhibition . Sulfonyl derivatives (e.g., ) exhibit higher solubility but reduced cell permeability compared to alkylamino analogs. Fluorinated analogs (e.g., ) show improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.
Synthetic Flexibility :
- The 7-chloromethyl intermediate (common in ) allows diverse functionalization via nucleophilic substitution, enabling rapid library synthesis.
- Pictet-Spengler reactions (e.g., ) are preferred for fused-ring systems, while condensation methods (e.g., ) are simpler for linear substituents.
Thiazolo[3,2-a]pyrimidinones with methyl groups at the 2- or 3-positions (e.g., ) exhibit enhanced ring stability, as confirmed by thermal analysis .
Research Implications
The target compound’s unique combination of propargyl and p-tolylmethyl groups positions it as a candidate for:
- Targeted covalent inhibition (via alkyne reactivity).
- Anticancer or antimicrobial studies , leveraging lipophilicity for membrane penetration. Further studies should explore its pharmacokinetic profile and compare it with sulfonyl or fluorinated analogs in biological assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
